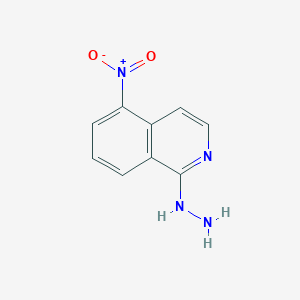![molecular formula C14H11IN2 B13662569 2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylimidazo[1,2-a]pyridine core. The molecular formula of this compound is C14H11IN2, and it has a molecular weight of 334.16 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodine atom, where nucleophiles like amines or thiols can replace the iodine
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine oxides.
Reduction: Formation of deiodinated imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
科学的研究の応用
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
作用機序
The mechanism of action of 2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The iodine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where iodine’s electronic effects are beneficial .
特性
分子式 |
C14H11IN2 |
|---|---|
分子量 |
334.15 g/mol |
IUPAC名 |
2-(4-iodophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,1H3 |
InChIキー |
UGTFTJGJAJOBSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)







![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)


